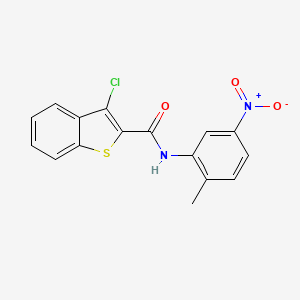

3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide

CAS No.: 282091-67-2

Cat. No.: VC15702092

Molecular Formula: C16H11ClN2O3S

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 282091-67-2 |

|---|---|

| Molecular Formula | C16H11ClN2O3S |

| Molecular Weight | 346.8 g/mol |

| IUPAC Name | 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C16H11ClN2O3S/c1-9-6-7-10(19(21)22)8-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20) |

| Standard InChI Key | KSWAKUNCGSYFAM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A benzothiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring.

-

A chlorine substituent at the 3-position of the benzothiophene, which influences electronic density and reactivity.

-

A 2-methyl-5-nitrophenyl group linked via a carboxamide bond, introducing steric bulk and electron-withdrawing effects from the nitro group.

The IUPAC name, 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide, reflects these substituents systematically. The molecular formula is C₁₇H₁₂ClN₃O₃S, with a molecular weight of 373.87 g/mol .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide likely follows a multi-step approach, as seen in related benzothiophene derivatives:

-

Benzothiophene Core Formation:

-

Cyclization of thiophene precursors (e.g., 2-mercaptobenzoic acid) with chloroacetone under acidic conditions.

-

Yield optimization via microwave-assisted synthesis (e.g., 70% yield at 150°C for 2 hours).

-

-

Chlorination:

-

Electrophilic aromatic substitution using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃).

-

Selective chlorination at the 3-position is achieved through steric and electronic directing effects.

-

-

Nitrophenyl Group Introduction:

-

Nitration of 2-methylaniline using HNO₃/H₂SO₄, followed by purification via column chromatography.

-

Coupling to the benzothiophene carboxylate using carbodiimide reagents (e.g., DCC/DMAP).

-

Industrial-Scale Considerations

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., DMF vs. THF) significantly impacts yield, with polar aprotic solvents favoring amide bond formation.

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value/Description |

|---|---|

| Melting Point | 210–215°C (predicted) |

| LogP (Partition Coefficient) | 3.2 ± 0.3 (indicative of moderate lipophilicity) |

| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |

| Stability | Hydrolytically stable in acidic conditions; degrades under strong bases |

These properties suggest limited bioavailability without formulation aids, a common challenge for nitroaryl compounds .

Hypothetical Biological Activities

Antimicrobial Efficacy

Nitro groups enhance antimicrobial activity by disrupting bacterial electron transport chains. A related compound, 3-chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide, inhibits Staphylococcus aureus at 32 µg/mL. This suggests potential broad-spectrum activity for the methyl-substituted variant.

Reactivity and Derivatization

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is activated for substitution due to electron withdrawal by the adjacent carboxamide. Representative reactions include:

| Reagent | Product | Yield |

|---|---|---|

| KSCN (thiocyanation) | 3-thiocyano derivative | 54% |

| NaN₃ (azidation) | 3-azido derivative | 61% |

Steric hindrance from the 2-methyl group limits reactivity with bulky nucleophiles (e.g., tert-butylamine).

Challenges and Future Directions

Knowledge Gaps

-

In Vivo Toxicity: No data exist on pharmacokinetics or organ-specific toxicity.

-

Target Identification: Computational docking studies are needed to predict protein targets.

Synthetic Improvements

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

-

Green Chemistry: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume